Rhapontisterone

Description

Properties

CAS No. |

137476-71-2 |

|---|---|

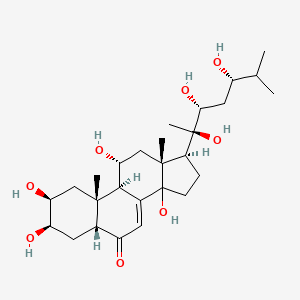

Molecular Formula |

C27H44O8 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3/t14-,16-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27?/m0/s1 |

InChI Key |

PJHYXCVCRWJEMV-OWTCXKDTSA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)O |

Canonical SMILES |

CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,3,11,14,20,22,25-heptahydroxycholest-7-en-6-one rhapontisterone |

Origin of Product |

United States |

Foundational & Exploratory

Rhapontisterone's Anabolic Mechanism in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Rhapontisterone is an active area of research. Due to a greater abundance of published data, this guide primarily references studies conducted on the closely related and most-studied phytoecdysteroid, 20-hydroxyecdysone (Ecdysterone). It is widely hypothesized that Rhapontisterone operates through an identical or highly similar molecular pathway.

Executive Summary

Rhapontisterone, a non-androgenic phytoecdysteroid, has demonstrated significant anabolic properties in skeletal muscle tissue. Its mechanism of action circumvents traditional steroid hormone receptors, presenting a novel avenue for therapeutic development in muscle wasting disorders, sarcopenia, and performance enhancement. The core mechanism is centered on the activation of the PI3K/Akt/mTOR signaling pathway , a master regulator of muscle protein synthesis. Evidence suggests this activation may be initiated through non-traditional upstream receptors, including Estrogen Receptor beta (ERβ) and potentially a G-protein coupled receptor (GPCR). This document provides an in-depth overview of the signaling cascade, quantitative effects, and the experimental protocols used to elucidate this mechanism.

Core Signaling Pathway: PI3K/Akt/mTOR

The primary mechanism by which Rhapontisterone and other ecdysteroids induce muscle hypertrophy is through the direct or indirect stimulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[1] This cascade is a central node in cellular growth and protein synthesis.

Activation Cascade:

-

Upstream Receptor Activation: Rhapontisterone binds to a cell surface or nuclear receptor (see Section 3.0), initiating the signaling cascade.

-

PI3K Activation: This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Phosphorylation: PIP3 acts as a docking site for Akt, which is then phosphorylated and activated by kinases such as PDK1.

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/TSC2), an inhibitor of the small GTPase Rheb. This allows Rheb to activate the mammalian Target of Rapamycin Complex 1 (mTORC1).

-

Stimulation of Protein Synthesis: mTORC1, a master regulator of protein synthesis, phosphorylates two key downstream effectors:

-

p70 Ribosomal S6 Kinase (p70S6K): Phosphorylation activates p70S6K, which in turn phosphorylates the ribosomal protein S6, enhancing the translation of specific mRNAs required for muscle growth.[2][3]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[3] This frees eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation.[3][4]

-

The culmination of this pathway is a significant increase in muscle protein synthesis, leading to hypertrophy of the muscle fibers.[1]

Signaling Pathway Diagram

Caption: Figure 1: The PI3K/Akt/mTOR Signaling Pathway Activated by Ecdysteroids.

Upstream Receptor Interactions: A Dual Hypothesis

The precise receptor that initiates the anabolic signal remains a subject of investigation, with compelling evidence for two distinct possibilities. This suggests a complex, potentially multi-faceted mechanism of action.

-

Estrogen Receptor Beta (ERβ): Unlike anabolic-androgenic steroids, ecdysteroids show no significant binding to the androgen receptor.[5] Instead, studies demonstrate that the hypertrophic effects of ecdysterone in C2C12 myotubes can be antagonized by an anti-estrogen, but not an anti-androgen.[1][6] Further research indicates that ecdysterone can induce gene expression through ERβ, and treatment with an ERβ-selective agonist mimics the hypertrophic effect.[7] This evidence strongly implicates ERβ as a mediator of ecdysteroid-induced anabolism.[5]

-

G-Protein Coupled Receptor (GPCR): A separate line of evidence points to a rapid, non-genomic mechanism. Treatment of C2C12 myotubes with 20-hydroxyecdysone elicits a rapid increase in intracellular calcium, a hallmark of GPCR signaling. This effect, along with subsequent Akt activation, was blocked by inhibitors of GPCRs and Phospholipase C (PLC), key components of many GPCR pathways.

Receptor Mechanisms Diagram

Caption: Figure 2: Dual Hypotheses for Upstream Receptor Activation.

Quantitative Data Presentation

The anabolic effects of ecdysteroids have been quantified in both in vitro and in vivo models. The following tables summarize key findings from studies on 20-hydroxyecdysone.

Table 1: In Vitro Effects on C2C12 Myotubes

| Parameter Measured | Treatment | Result | Reference |

| Myotube Diameter | 1 µM Ecdysterone | Significant increase in diameter, comparable to 1 µM DHT and 1.3 nM IGF-1. | [5] |

| Protein Synthesis | Ecdysterone | Up to 20% increase in protein synthesis. | |

| Hypertrophy (Antagonism) | Ecdysterone + Antiestrogen (ZK191703) | Hypertrophic effect was antagonized. | [1] |

| Hypertrophy (Antagonism) | Ecdysterone + Antiandrogen (Flutamide) | No antagonism of hypertrophic effect. | [1] |

| PI3K/Akt Pathway | Ecdysterone + PI3K Inhibitor (LY294002) | Anabolic effect was inhibited. |

Table 2: In Vivo Effects in Animal Models

| Model | Treatment | Parameter Measured | Result | Reference |

| Male Rats | 5 mg/kg Ecdysterone (21 days) | Soleus Muscle Fibers | Strong hypertrophic effect; stronger than Metandienone and SARM S-1 at same dose. | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the mechanism of action of ecdysteroids in skeletal muscle.

C2C12 Cell Culture and Differentiation

This protocol is foundational for in vitro studies of myogenesis and hypertrophy.

-

Cell Seeding & Proliferation:

-

C2C12 mouse myoblasts are cultured in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 nM L-glutamine, and 1% penicillin/streptomycin.[1]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are passaged upon reaching 70-80% confluency to maintain their myoblastic phenotype.

-

-

Differentiation into Myotubes:

-

When cells reach ~90% confluency, the GM is removed.

-

Cells are washed once with phosphate-buffered saline (PBS).

-

The medium is replaced with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.[1]

-

DM is replaced every 48 hours. Myoblasts will fuse to form multinucleated, contractile myotubes over 4-6 days.

-

Assessment of Myotube Hypertrophy

This protocol quantifies changes in myotube size following treatment.

-

Treatment: Differentiated myotubes (Day 5-7) are treated with Rhapontisterone, vehicle control (e.g., DMSO), positive controls (e.g., IGF-1), and/or inhibitors for a specified duration (e.g., 48-72 hours).

-

Fixation: After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde or glutaraldehyde.

-

Imaging:

-

Myotubes can be visualized using phase-contrast microscopy.

-

For more detailed analysis, immunofluorescence staining for Myosin Heavy Chain (MHC) is performed, with DAPI used to counterstain nuclei.

-

-

Quantification:

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol measures the phosphorylation status of key signaling proteins.

-

Protein Extraction:

-

Following treatment, C2C12 myotubes are washed twice with ice-cold PBS.

-

Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are collected by scraping, mechanically sheared, and centrifuged at ~20,000 x g for 20 minutes at 4°C.

-

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature (e.g., in 5% BSA or non-fat milk in TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, etc.).

-

The membrane is washed 3x with TBST and incubated with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the relative activation state.

-

Experimental Workflow Diagram

Caption: Figure 3: General Experimental Workflow for In Vitro Analysis.

Conclusion and Future Directions

The anabolic effects of Rhapontisterone and related phytoecdysteroids are mediated primarily through the activation of the PI3K/Akt/mTOR signaling pathway, a well-established regulator of skeletal muscle protein synthesis. The non-androgenic nature of this mechanism makes it a highly attractive target for therapeutic development. Key areas for future research include:

-

Definitive Receptor Identification: Elucidating the precise roles and potential interplay between ERβ and a putative GPCR will be critical for targeted drug design.

-

Rhapontisterone-Specific Data: Conducting detailed studies with Rhapontisterone to confirm that its quantitative effects on signaling intermediates (p-Akt, p-mTOR, etc.) align with those of 20-hydroxyecdysone.

-

In Vivo Human Studies: Translating the promising preclinical data into well-controlled human clinical trials to assess efficacy and safety for conditions such as sarcopenia, cachexia, and recovery from injury.

-

Downstream Gene Expression: Investigating the broader transcriptomic and proteomic changes in muscle cells following Rhapontisterone treatment to identify other contributing pathways to muscle growth and function.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. researchgate.net [researchgate.net]

- 3. 4E-BP1 and S6K1: translational integration sites for nutritional and hormonal information in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscle-specific 4E-BP1 signaling activation improves metabolic parameters during aging and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Anabolic effect of ecdysterone results in hypertrophy of C 2 C 12 myotubes by an estrogen receptor mediated pathway | Semantic Scholar [semanticscholar.org]

- 7. Examination of the anabolic activity and mechanisms of action of the combination of Diosgenin and Ecdysterone in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Rhapontisterone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhapontisterone, a phytoecdysteroid found in plants such as Rhaponticum uniflorum, is an emerging natural compound of interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the currently understood biological activities of Rhapontisterone, with a focus on its anabolic, anti-inflammatory, anxiolytic, and stress-protective properties. Due to the limited availability of specific quantitative data for Rhapontisterone, this document presents qualitative activity information and detailed, representative experimental protocols for assessing these biological effects, based on established methodologies for ecdysteroids and relevant in vitro and in vivo models. Furthermore, this guide illustrates putative signaling pathways that may be modulated by Rhapontisterone, inferred from the mechanisms of more extensively studied ecdysteroids.

Introduction

Ecdysteroids are a class of steroid hormones found in arthropods, where they regulate molting and development. A significant number of structurally related compounds, known as phytoecdysteroids, are produced by plants, likely as a defense mechanism against insect herbivores. Rhapontisterone is one such phytoecdysteroid, identified as a constituent of the medicinal plant Rhaponticum uniflorum[1][2]. Traditional medicine has utilized extracts of this plant for its stimulant and anti-inflammatory properties[1]. Modern research has begun to elucidate the specific biological activities of its constituent compounds, including Rhapontisterone, which has been associated with a range of beneficial effects.

This guide aims to consolidate the existing knowledge on Rhapontisterone's biological activities and provide a practical framework for researchers engaged in its further investigation and potential therapeutic development.

Biological Activities and Quantitative Data

While extracts of Rhaponticum uniflorum containing Rhapontisterone have demonstrated a wide spectrum of biological activities, specific quantitative data for purified Rhapontisterone remains limited in the currently available scientific literature. The following table summarizes the reported biological activities.

| Biological Activity | Source Organism/Cell Line | Observed Effect | Quantitative Data (for Rhapontisterone) | Reference |

| Anabolic | Not specified in detail for Rhapontisterone | Implied contribution to the anabolic effects of R. uniflorum extracts. | Not Available | [1][2] |

| Anti-inflammatory | Not specified in detail for Rhapontisterone | Implied contribution to the anti-inflammatory effects of R. uniflorum extracts. | Not Available | [1][2] |

| Anxiolytic | Not specified in detail for Rhapontisterone | Implied contribution to the anxiolytic effects of R. uniflorum extracts. | Not Available | [1][2] |

| Stress-protective | Rat models | Contribution to the stress-protective effects of R. uniflorum extracts, including inhibition of free radical oxidation. | Not Available | [3][4] |

Experimental Protocols

The following are detailed, representative experimental protocols for assessing the biological activities associated with Rhapontisterone. It is important to note that these are generalized methods and may require optimization for specific studies involving purified Rhapontisterone.

Anabolic Activity Assessment (In Vivo)

This protocol is based on a common method to evaluate the anabolic effects of ecdysteroids in rodents by measuring muscle fiber size.

Objective: To determine the in vivo anabolic effect of Rhapontisterone by measuring its impact on the fiber size of a specific skeletal muscle in rats.

Materials:

-

Male Wistar rats (8 weeks old)

-

Rhapontisterone (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Metandienone, 5 mg/kg body weight)

-

Vehicle control

-

Animal caging and husbandry supplies

-

Surgical tools for tissue collection

-

Histology equipment (for tissue fixation, embedding, sectioning, and staining)

-

Microscope with a calibrated imaging system

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into three groups: Vehicle control, Positive control, and Rhapontisterone-treated.

-

Administration: Administer the respective substances orally or via subcutaneous injection daily for 21 days. A suggested dose for ecdysteroids, based on previous studies, is 5 mg/kg body weight[5].

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the soleus muscle.

-

Histological Preparation:

-

Fix the muscle tissue in 4% paraformaldehyde.

-

Dehydrate the tissue through a graded series of ethanol.

-

Embed the tissue in paraffin wax.

-

Cut 5 µm thick cross-sections using a microtome.

-

Mount the sections on glass slides.

-

-

Staining: Stain the muscle sections with Hematoxylin and Eosin (H&E) to visualize the muscle fibers.

-

Image Analysis:

-

Capture images of the stained sections using a microscope equipped with a digital camera.

-

Using imaging software (e.g., ImageJ), measure the cross-sectional area (CSA) of at least 100 individual muscle fibers per animal.

-

-

Statistical Analysis: Compare the mean CSA between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). An increase in CSA in the Rhapontisterone-treated group compared to the vehicle control would indicate anabolic activity.

Anti-inflammatory Activity Assessment (In Vitro)

This protocol describes a method to evaluate the anti-inflammatory potential of Rhapontisterone by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the in vitro anti-inflammatory activity of Rhapontisterone by quantifying its ability to inhibit NO production in LPS-activated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Rhapontisterone (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Rhapontisterone (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Nitrite Measurement:

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (an indicator of NO production) in each sample.

-

Determine the percentage inhibition of NO production by Rhapontisterone compared to the LPS-stimulated control.

-

Calculate the IC50 value if a dose-dependent inhibition is observed.

-

Anxiolytic Activity Assessment (In Vivo)

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of Rhapontisterone in mice using the elevated plus-maze test.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Rhapontisterone (dissolved in a suitable vehicle)

-

Positive control (e.g., Diazepam, 1-2 mg/kg)

-

Vehicle control

-

Video tracking software

Procedure:

-

Animal Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administration: Administer Rhapontisterone, Diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Testing:

-

Place a mouse in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Behavioral Analysis:

-

Using the video tracking software, score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

-

Statistical Analysis: Compare the parameters between the treatment groups. An increase in the time spent and the number of entries into the open arms in the Rhapontisterone-treated group compared to the vehicle control is indicative of an anxiolytic effect.

Stress-Protective Activity Assessment (In Vivo)

This protocol outlines a method to assess the stress-protective effects of Rhapontisterone by measuring its impact on adrenal gland hypertrophy and plasma corticosterone levels in a chronic stress model.

Objective: To determine the stress-protective effect of Rhapontisterone in rats subjected to chronic immobilization stress.

Materials:

-

Male Wistar rats

-

Immobilization stress cages

-

Rhapontisterone

-

Vehicle control

-

Equipment for blood collection and plasma separation

-

Corticosterone ELISA kit

-

Analytical balance for organ weighing

Procedure:

-

Animal Grouping and Administration: Divide rats into a non-stressed control group, a stress + vehicle group, and a stress + Rhapontisterone group. Administer vehicle or Rhapontisterone daily for a predetermined period (e.g., 14 days).

-

Chronic Stress Induction: Subject the stress groups to daily immobilization stress (e.g., 2 hours/day) for the duration of the treatment period.

-

Sample Collection: At the end of the study, collect blood samples for corticosterone analysis and dissect the adrenal glands.

-

Adrenal Gland Weight: Carefully remove and weigh the adrenal glands. Calculate the relative adrenal weight (adrenal weight / body weight).

-

Corticosterone Measurement: Separate plasma from the blood samples and measure corticosterone levels using an ELISA kit according to the manufacturer's instructions.

-

Statistical Analysis: Compare the relative adrenal weights and plasma corticosterone levels between the groups. A reduction in stress-induced adrenal hypertrophy and elevated corticosterone levels in the Rhapontisterone-treated group would indicate a stress-protective effect.

Signaling Pathways

While the precise molecular mechanisms of Rhapontisterone are yet to be fully elucidated, the anabolic effects of other well-studied phytoecdysteroids, such as 20-hydroxyecdysone, are thought to be mediated through non-genomic signaling pathways, as mammals do not possess the classical insect ecdysone receptor. A plausible mechanism involves the activation of the PI3K/Akt signaling cascade, which is a central regulator of protein synthesis and cell growth.

Putative Anabolic Signaling Pathway of Rhapontisterone

Caption: Putative anabolic signaling pathway of Rhapontisterone in skeletal muscle cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. zhurnal-vokls.ru [zhurnal-vokls.ru]

- 4. Rhaponticum uniflorum and Serratula centauroides Extracts Attenuate Emotional Injury in Acute and Chronic Emotional Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

Rhapontisterone: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhapontisterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. First identified in Rhaponticum uniflorum, this compound, like other ecdysteroids, is of significant interest to the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rhapontisterone, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. The guide details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data, and discusses its presumed mechanism of action through the ecdysteroid signaling pathway.

Discovery and Natural Occurrence

Rhapontisterone was first discovered as a novel phytoecdysteroid isolated from the roots of Rhaponticum uniflorum (L.) DC., a plant belonging to the Asteraceae family.[1] This plant has been a subject of phytochemical investigations, which have revealed a rich profile of ecdysteroids and other secondary metabolites.[2][3] In the initial study that reported its discovery, Rhapontisterone was isolated alongside other known ecdysteroids, highlighting the complex mixture of these compounds within the plant.[1]

Table 1: Physicochemical Properties of Rhapontisterone

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₈ | [3] |

| Molecular Weight | 496.6 g/mol | [3] |

| IUPAC Name | (2β,3β,5β,11α,20R,22R,24S)-2,3,11,14,20,22,24-Heptahydroxycholest-7-en-6-one | [3] |

Experimental Protocols: Isolation and Purification

The isolation of Rhapontisterone from Rhaponticum uniflorum follows a multi-step process involving solvent extraction and chromatographic separation. While a specific, detailed protocol for Rhapontisterone is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for phytoecdysteroid isolation.[4][5]

Extraction

The initial step involves the extraction of the dried and powdered plant material, typically the roots, with a polar solvent to efficiently extract the polyhydroxylated ecdysteroids.

Protocol:

-

Maceration: The powdered root material of Rhaponticum uniflorum is macerated with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, being a complex mixture of various compounds, requires further purification using chromatographic techniques. Silica gel column chromatography is the primary method employed for the separation of ecdysteroids.[4][6]

Protocol:

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing ecdysteroids.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

-

Fractions enriched with Rhapontisterone from the silica gel column are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile.

-

The elution is typically carried out isocratically or with a shallow gradient to achieve high resolution and isolate pure Rhapontisterone.

-

The following diagram illustrates a generalized workflow for the isolation and purification of Rhapontisterone.

Structural Elucidation

The determination of the chemical structure of Rhapontisterone was accomplished through a combination of spectroscopic techniques. While the original publications providing the raw spectral data are not readily accessible, the structure has been confirmed and is available in chemical databases. The primary methods used for the structural elucidation of ecdysteroids include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the characteristic α,β-unsaturated ketone chromophore present in ecdysteroids.

Although a detailed table of the ¹H and ¹³C NMR data for Rhapontisterone is not available in the reviewed literature, the confirmed structure is provided in Table 1.

Biological Activity and Signaling Pathway

As a phytoecdysteroid, Rhapontisterone is presumed to exert its biological effects by interacting with the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the invertebrate homolog of the retinoid X receptor (RXR).[7] The binding of an ecdysteroid ligand to EcR induces a conformational change in the receptor complex, leading to its binding to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, initiating a cascade of developmental and physiological processes in insects.

While specific studies on the binding affinity of Rhapontisterone to the ecdysone receptor or its effects on downstream gene expression are not currently available, the general signaling pathway for ecdysteroids is well-established.

The following diagram illustrates the canonical ecdysteroid signaling pathway, which is the likely mechanism of action for Rhapontisterone.

Conclusion and Future Directions

Rhapontisterone represents one of the many phytoecdysteroids isolated from Rhaponticum uniflorum. While its discovery and basic structural characterization have been reported, there remains a significant gap in the detailed understanding of its isolation process, quantitative analysis, and specific biological activities. Future research should focus on:

-

Re-isolation and Detailed Characterization: A thorough phytochemical investigation to re-isolate Rhapontisterone in sufficient quantities to perform comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS) and publish the detailed data.

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-UV, LC-MS) for the quantification of Rhapontisterone in Rhaponticum uniflorum extracts to determine its natural abundance and to standardize extracts for biological studies.

-

Biological Evaluation: In-depth studies to determine the binding affinity of Rhapontisterone to the ecdysone receptor and to investigate its effects on downstream gene expression and cellular signaling pathways. Furthermore, exploring its potential pharmacological activities in mammalian systems is a promising area of research, given the diverse biological effects reported for other phytoecdysteroids.

This technical guide serves as a starting point for researchers interested in Rhapontisterone, summarizing the current knowledge and highlighting the areas where further investigation is needed to fully unlock the scientific and therapeutic potential of this natural compound.

References

- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ethnopharmacological Uses, Metabolite Diversity, and Bioactivity of Rhaponticum uniflorum (Leuzea uniflora): A Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Tables [chemdata.r.umn.edu]

- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]

The Role of Rhapontisterone in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhapontisterone, a member of the phytoecdysteroid class of plant secondary metabolites, is emerging as a significant component of the intricate defense systems plants employ against herbivorous pests. Phytoecdysteroids, including Rhapontisterone, are structural analogues of insect molting hormones (ecdysteroids) and function as potent endocrine disruptors for phytophagous insects and nematodes. This technical guide synthesizes the current understanding of the role of Rhapontisterone and, by extension, other phytoecdysteroids in plant defense. It provides a comprehensive overview of their mechanism of action, the signaling pathways that regulate their production, and quantitative data on their efficacy. Detailed experimental protocols for assessing the impact of these compounds on target pests and for their quantification in plant tissues are also presented. The information herein is intended to support further research into the potential of Rhapontisterone and other phytoecdysteroids as novel bio-pesticides and as targets for the development of pest-resistant crops.

Introduction: Phytoecdysteroids as a Plant Defense Strategy

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are the phytoecdysteroids, a class of triterpenoids that mimic the function of insect molting hormones.[1] When ingested by non-adapted insects, these compounds disrupt the delicate hormonal balance that controls metamorphosis, leading to developmental abnormalities, reduced fitness, and often, mortality.[2][3] Rhapontisterone, a phytoecdysteroid isolated from plants of the Rhaponticum genus, is a key player in this defensive strategy.

The primary defensive role of phytoecdysteroids is to act as a deterrent to phytophagous insects and nematodes.[4][5] Their mechanism of action is rooted in their structural similarity to ecdysteroids, the hormones that govern molting and development in arthropods. By binding to ecdysone receptors in insects, phytoecdysteroids can trigger premature and incomplete molting, leading to catastrophic developmental failures.[3] This guide will delve into the quantitative effects of these compounds, the experimental methods used to study them, and the signaling pathways that govern their production in plants.

Quantitative Data on Phytoecdysteroid Efficacy

The efficacy of phytoecdysteroids in plant defense has been quantified in numerous studies. The following tables summarize key data on their impact on insect development and their induction in plants by defense-related signaling molecules. As specific data for Rhapontisterone is limited, data for the well-studied and representative phytoecdysteroid, 20-hydroxyecdysone (20E), is presented.

Table 1: Effects of Phytoecdysteroids on Insect Larvae

| Phytoecdysteroid | Insect Species | Concentration (ppm in diet) | Observed Effects | Reference |

| 20-Hydroxyecdysone | Plodia interpunctella (Indian meal moth) | 200 | 33.4% weight loss after 10 days, increased mortality, disruption of development. | [6] |

| Makisterone A | Plodia interpunctella | 200 | 40.3% weight loss after 10 days, highest toxicity among tested phytoecdysteroids. | [6] |

| Ponasterone A | Plodia interpunctella | 200 | 34.1% weight loss after 10 days. | [6] |

| Polypodine B | Plodia interpunctella | 200 | 6.3% weight loss after 10 days, least toxic among tested phytoecdysteroids. | [6] |

| 20-Hydroxyecdysone | Leptinotarsa decemlineata (Colorado potato beetle) | Not specified | Toxic effects on larvae. | [7] |

| 20-Hydroxyecdysone | Bombyx mori (Silkworm) | Not specified | Death without molting, death during molting, or death after a promoted molt. | [2] |

Table 2: Jasmonate-Induced Phytoecdysteroid Accumulation

| Plant Species | Elicitor | Elicitor Concentration | Phytoecdysteroid | Fold Increase / Change | Reference |

| Silene linicola (hairy roots) | Methyl Jasmonate (MeJ) | 100 µM | 20-Hydroxyecdysone (20E) | Increased content on day 3 compared to control. | [8] |

| Silene linicola (hairy roots) | Methyl Jasmonate (MeJ) | 100 µM | Turkesterone | Content exceeded 20E by 1.7-3 fold on day 6. | [8] |

| Medicago truncatula (cell suspension) | Methyl Jasmonate (MeJ) | Not specified | Triterpenes (precursors) | 50-fold induction of β-amyrin synthase transcripts. | [9] |

| Isatis tinctoria (hairy roots) | Methyl Jasmonate (MeJ) | 179.54 µM | Flavonoids (related defense compounds) | 11-fold increase. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phytoecdysteroids in plant defense.

Protocol for Insect Feeding Bioassay

Objective: To determine the effect of a specific phytoecdysteroid on the growth, development, and mortality of a target insect herbivore.

Materials:

-

Target insect species (e.g., larvae of Plodia interpunctella).

-

Artificial diet for the insect species.

-

Pure phytoecdysteroid (e.g., Rhapontisterone or 20-hydroxyecdysone).

-

Solvent for the phytoecdysteroid (e.g., ethanol).

-

Petri dishes or individual rearing containers.

-

Analytical balance.

-

Incubator with controlled temperature, humidity, and light cycle.

Procedure:

-

Diet Preparation: Prepare the artificial diet according to a standard protocol for the specific insect species.

-

Phytoecdysteroid Incorporation: Dissolve the phytoecdysteroid in a minimal amount of solvent. Add the dissolved compound to the warm, liquid artificial diet to achieve the desired final concentration (e.g., 200 ppm). A control diet should be prepared by adding the same amount of solvent without the phytoecdysteroid.

-

Experimental Setup: Aliquot the diet into individual rearing containers. Once the diet has solidified, introduce one insect larva of a specific instar into each container.

-

Incubation: Place the containers in an incubator under conditions optimal for the insect's development.

-

Data Collection: At regular intervals (e.g., daily or every two days), record the following parameters:

-

Larval weight.

-

Mortality rate.

-

Developmental stage (e.g., molting events, pupation).

-

Observations of any developmental abnormalities or behavioral changes (e.g., cannibalism).

-

-

Data Analysis: Statistically compare the data from the phytoecdysteroid-treated group with the control group to determine the significance of any observed effects.

Protocol for Quantification of Phytoecdysteroids in Plant Tissue by HPLC

Objective: To extract and quantify the concentration of a specific phytoecdysteroid in plant tissue.

Materials:

-

Plant tissue (e.g., leaves, roots).

-

Mortar and pestle or a tissue homogenizer.

-

Liquid nitrogen.

-

Extraction solvent (e.g., methanol or ethanol).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical column (e.g., C18 reverse-phase).

-

Phytoecdysteroid standard of known concentration.

-

Mobile phase solvents (e.g., acetonitrile and water).

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Add the powdered tissue to the extraction solvent and sonicate or shake for a specified period. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

-

Purification: Combine the supernatants and evaporate the solvent. Resuspend the residue in a suitable solvent and pass it through an SPE cartridge to remove interfering compounds.

-

HPLC Analysis:

-

Prepare a calibration curve using the phytoecdysteroid standard at several known concentrations.

-

Inject the purified plant extract onto the HPLC column.

-

Run the HPLC with a suitable mobile phase gradient to separate the compounds.

-

Detect the phytoecdysteroid using a UV detector at its characteristic absorption maximum (typically around 242 nm).

-

-

Quantification: Identify the peak corresponding to the phytoecdysteroid in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of the phytoecdysteroid in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phytoecdysteroid-mediated defense is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Phytoecdysteroid-mediated plant defense against insect herbivores.

Caption: Experimental workflow for an insect feeding bioassay.

Caption: Jasmonate signaling pathway inducing defense gene expression.

Conclusion and Future Directions

Rhapontisterone, as a representative of the phytoecdysteroid family, plays a crucial role in the chemical defense of plants against insect herbivores and nematodes. The data and methodologies presented in this guide underscore the potent anti-feedant and developmental disruptive properties of these compounds. The induction of phytoecdysteroid biosynthesis by the jasmonate signaling pathway highlights a conserved and effective mechanism of induced plant defense.

Future research should focus on several key areas. Firstly, there is a need for more quantitative data specifically on Rhapontisterone and its derivatives to understand their precise efficacy against a broader range of pests. Secondly, the elucidation of the complete biosynthetic pathway of Rhapontisterone and the identification of the key regulatory genes will be crucial for biotechnological applications. This knowledge could be leveraged to engineer crops with enhanced production of these protective compounds, thereby reducing the reliance on synthetic pesticides. Finally, further investigation into the potential synergistic effects of Rhapontisterone with other plant defense compounds could lead to the development of more robust and sustainable pest management strategies. The exploration of phytoecdysteroids like Rhapontisterone holds significant promise for the future of agriculture and drug development.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. scialert.net [scialert.net]

- 3. plantarchives.org [plantarchives.org]

- 4. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dietary Effects of Four Phytoecdysteroids on Growth and Development of the Indian Meal Moth, Plodia interpunctella - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of methyl jasmonate on production of 20-hydroxyecdysone and turkesterone in hairy roots of Silene linicola C.C.Gmelin | BIO Web of Conferences [bio-conferences.org]

- 9. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rhapontisterone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontisterone is a phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones. Found in plants such as Rhaponticum carthamoides, Rhapontisterone and other phytoecdysteroids are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic properties.[1][2] Understanding the biosynthetic pathway of Rhapontisterone is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of Rhapontisterone biosynthesis in plants, including the proposed pathway, key enzymatic reactions, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthesis Pathway of Phytoecdysteroids

The biosynthesis of phytoecdysteroids, including Rhapontisterone, originates from the mevalonate pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] These precursors are sequentially condensed to form squalene, which is then cyclized to produce cholesterol.[3][4] Cholesterol serves as the fundamental backbone for all phytoecdysteroids. The subsequent steps involve a series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of phytoecdysteroids found in nature.[3] 20-hydroxyecdysone (20E) is one of the most common and well-studied phytoecdysteroids, and its biosynthetic pathway serves as a model for understanding the formation of other related compounds.[3][5][6][7]

Proposed Biosynthesis of Rhapontisterone

While the complete biosynthetic pathway of Rhapontisterone has not been fully elucidated, its chemical structure provides strong clues about its formation. Rhapontisterone (C₂₇H₄₄O₈) is a C27 phytoecdysteroid characterized by the presence of a hydroxyl group at the C-11 position in addition to the hydroxyl groups commonly found in other ecdysteroids like 20-hydroxyecdysone.[8]

Based on this structural feature, it is hypothesized that Rhapontisterone is synthesized via the hydroxylation of a precursor phytoecdysteroid. A likely candidate for this precursor is 20-hydroxyecdysone, a major phytoecdysteroid found in Rhaponticum carthamoides. The key enzymatic step would be the introduction of a hydroxyl group at the 11α-position of the steroid nucleus. This reaction is likely catalyzed by a specific cytochrome P450 enzyme, a steroid 11α-hydroxylase.[9][10][11][12][13]

The proposed final step in the biosynthesis of Rhapontisterone is depicted in the following diagram:

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and pharmacology of Rhaponticum carthamoides: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Rhapontisterone | C27H44O8 | CID 132067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The in vitro enzymic hydroxylation of steroid hormones. 2. Enzymic 11β-hydroxylation of progesterone by ox-adrenocortical mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of 11α‐hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The in vitro enzymic hydroxylation of steroid hormones. 1. Factors influencing the enzymic 11β-hydroxylation of 11-deoxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Anabolic Potential of Rhapontisterone: A Technical Guide to its Pharmacological Properties

Introduction

Rhapontisterone is a naturally occurring phytoecdysteroid found in the plant Rhaponticum carthamoides, also known as Maral Root.[1][2] Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[3] While direct and extensive pharmacological data on Rhapontisterone itself is limited in publicly available research, a significant body of evidence exists for a closely related and the most abundant ecdysteroid in Rhaponticum carthamoides, 20-hydroxyecdysone (20E).[2][4][5] Given their structural similarities and shared origin, the well-documented anabolic properties of 20E provide a strong inferential basis for understanding the potential pharmacological activities of Rhapontisterone. This guide will, therefore, focus on the known anabolic effects and mechanisms of action of 20-hydroxyecdysone as a representative model for Rhapontisterone, with the explicit understanding that further research is needed to delineate the specific activities of Rhapontisterone.

The primary pharmacological interest in these compounds lies in their ability to promote muscle growth and enhance physical performance, reportedly without the androgenic side effects associated with conventional anabolic steroids.[6][7]

Core Pharmacological Properties: Anabolic and Performance-Enhancing Effects

Extracts of Rhaponticum carthamoides, rich in ecdysteroids like Rhapontisterone and 20-hydroxyecdysone, have been traditionally used to combat fatigue and enhance physical endurance.[6] Modern scientific investigations have substantiated these claims, demonstrating significant anabolic effects on skeletal muscle. These effects manifest as an increase in muscle mass (hypertrophy), enhanced protein synthesis, and improved physical strength.[5][7][8]

Quantitative Data on Anabolic Effects

The anabolic potential of ecdysteroids has been quantified in both in vitro and in vivo models. The following tables summarize key findings from studies on 20-hydroxyecdysone, which are indicative of the potential effects of Rhapontisterone.

Table 1: In Vitro Effects of 20-Hydroxyecdysone on Muscle Cell Hypertrophy

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Myotube Diameter | C2C12 | 20-Hydroxyecdysone | 1.0 µM | Significant increase, comparable to Dihydrotestosterone (DHT) and Insulin-like Growth Factor 1 (IGF-1) | [7][9] |

| Protein Synthesis | C2C12 | 20-Hydroxyecdysone | 0.01-10 µM | Dose-dependent increase | [10][11] |

Table 2: In Vivo Effects of 20-Hydroxyecdysone on Muscle Mass and Strength

| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |

| Muscle Fiber Size (Soleus) | Rat | 20-Hydroxyecdysone | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect than metandienone, estradienedione, and SARM S 1 | [7][12] |

| Triceps Brachii Mass | Mouse | 20-Hydroxyecdysone | 5 mg/kg/day | 5 days | Significant increase from 88 ± 3 mg (control) to 115 ± 8 mg | [8] |

| Grip Strength | Rat | 20-Hydroxyecdysone | Not specified | Not specified | Increased grip strength | [13] |

Mechanism of Action: Signaling Pathways for Muscle Hypertrophy

The anabolic effects of ecdysteroids are primarily mediated through the activation of specific intracellular signaling pathways that regulate protein synthesis and cell growth. Unlike anabolic-androgenic steroids that bind to the androgen receptor, ecdysteroids such as 20-hydroxyecdysone are believed to exert their effects through a distinct, non-androgenic mechanism.[14]

The PI3K/Akt/mTOR Signaling Pathway

A key pathway implicated in the anabolic action of 20-hydroxyecdysone is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[15][16][17] This pathway is a central regulator of cell growth and protein synthesis in skeletal muscle.

Activation of this pathway is thought to be initiated by the binding of ecdysteroids to a G-protein coupled receptor on the cell membrane, leading to a rapid influx of intracellular calcium.[16] This cascade of events culminates in the activation of mTOR, which then promotes the translation of messenger RNA into protein, leading to muscle cell hypertrophy.

Below is a diagram illustrating the proposed signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of ecdysteroid-induced muscle hypertrophy.

In Vitro Myotube Hypertrophy Assay

This protocol is designed to assess the direct anabolic effects of a compound on muscle cells in culture.

-

Cell Culture and Differentiation:

-

The C2C12 mouse myoblast cell line is cultured in a growth medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum).

-

To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence.

-

Cells are maintained in the differentiation medium for 4-6 days to allow for the formation of multinucleated myotubes.[7][10]

-

-

Treatment:

-

Differentiated myotubes are treated with various concentrations of the test compound (e.g., 20-hydroxyecdysone at 1 µM) or control vehicles (e.g., DMSO).

-

Positive controls such as Dihydrotestosterone (DHT) or Insulin-like Growth Factor 1 (IGF-1) are often used for comparison.

-

-

Analysis of Myotube Diameter:

-

Protein Synthesis Assay:

-

To quantify protein synthesis, myotubes are incubated with the test compound in the presence of a radiolabeled amino acid, such as [³H]-Leucine.

-

After incubation, the cells are lysed, and the amount of incorporated radioactivity into the cellular protein is measured using a scintillation counter.

-

The total protein content is also determined (e.g., using the Lowry method) to normalize the radioactivity counts.[10][11]

-

Below is a diagram of the typical workflow for an in vitro myotube hypertrophy experiment.

In Vivo Animal Study for Anabolic Effects

This protocol is designed to evaluate the anabolic and performance-enhancing effects of a compound in a living organism.

-

Animal Model:

-

Treatment Administration:

-

The test compound (e.g., 20-hydroxyecdysone) is administered at a specific dose (e.g., 5 mg/kg body weight).

-

Administration can be through daily injections (subcutaneous or intraperitoneal) or oral gavage.

-

A control group receives a vehicle solution (e.g., a mixture of DMSO and peanut oil).

-

The treatment duration typically ranges from a few days to several weeks (e.g., 21 days).[7][8]

-

-

Analysis of Muscle Mass:

-

Assessment of Physical Performance:

-

Tests such as the grip strength test are performed to measure muscle function.

-

For the grip strength test, the animal is allowed to grasp a bar connected to a force gauge, and the peak force exerted is recorded.[13]

-

Safety and Toxicological Profile

A significant advantage of ecdysteroids like Rhapontisterone and 20-hydroxyecdysone is their favorable safety profile. Studies have shown very low toxicity in mammals. For instance, the LD50 of 20-hydroxyecdysone in mice is reported to be over 6.4 g/kg when administered intraperitoneally and over 9 g/kg when given orally.[18] Furthermore, studies have not observed the adverse androgenic effects associated with anabolic steroids, nor have they reported toxicity to the liver or kidneys at effective doses.[7][19]

Conclusion

Rhapontisterone, a phytoecdysteroid from Rhaponticum carthamoides, holds significant promise as a natural anabolic agent. Based on the extensive research on the closely related compound 20-hydroxyecdysone, it is likely that Rhapontisterone promotes muscle growth and enhances physical performance through the activation of the PI3K/Akt/mTOR signaling pathway, without the adverse side effects of traditional anabolic steroids. The presented quantitative data and experimental protocols provide a solid foundation for further research into the specific pharmacological properties of Rhapontisterone and its potential applications in sports nutrition, and as a therapeutic agent for muscle wasting conditions. Further studies are warranted to isolate and characterize the unique pharmacological profile of Rhapontisterone.

References

- 1. Rhapontisterone | C27H44O8 | CID 132067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. killerlabz.com [killerlabz.com]

- 5. Acute and chronic effects of Rhaponticum carthamoides and Rhodiola rosea extracts supplementation coupled to resistance exercise on muscle protein synthesis and mechanical power in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecdysterones, extracted from Rhaponticum carthamoides - powerful, natural anabolic steroids - Sport - Nutranews [nutranews.org]

- 7. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 13. researchgate.net [researchgate.net]

- 14. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ecdysterone Beats Popular Anabolics!? Plus 75% Muscle Size in 21 Days in Rats - More Than DHT, IGF-1, Dianabol... [suppversity.blogspot.com]

- 16. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3 kinase regulation of skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioone.org [bioone.org]

- 19. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Anabolic Potential of Rhapontisterone: A Technical Guide for Early-Stage Research

An In-depth Exploration of a Promising Ecdysteroid for Muscle Hypertrophy

Disclaimer: Direct experimental research on Rhapontisterone is currently limited. This guide synthesizes the available information on Rhapontisterone and leverages the extensive research on the closely related and well-studied ecdysteroid, 20-hydroxyecdysone (Ecdysterone), to infer its potential mechanism of action and guide future research. The principles and protocols outlined herein are based on the established understanding of ecdysteroid-induced muscle hypertrophy.

Introduction

Rhapontisterone is a naturally occurring ecdysteroid found in plants such as Rhaponticum uniflorum.[1][2][3] While the broader class of ecdysteroids has garnered significant interest for its anabolic properties without the androgenic side effects associated with traditional steroids, Rhapontisterone itself remains a largely unexplored molecule. The extracts of Rhaponticum uniflorum, containing a variety of ecdysteroids including Rhapontisterone, have been shown to possess a wide spectrum of biological activities, including anabolic effects.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the inferred potential of Rhapontisterone, focusing on its likely mechanism of action, and to offer detailed experimental protocols to facilitate early-stage research into this promising compound.

Proposed Mechanism of Action: An Ecdysteroid Perspective

Based on extensive research on Ecdysterone, it is hypothesized that Rhapontisterone exerts its anabolic effects through a mechanism distinct from classical androgen receptor activation. The primary proposed pathway involves the activation of estrogen receptor beta (ERβ), which in turn stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a critical regulator of muscle protein synthesis and hypertrophy.[4][5]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for Rhapontisterone-induced muscle hypertrophy.

Quantitative Data on Ecdysteroid-Mediated Anabolic Effects

The following tables summarize quantitative data from key studies on Ecdysterone, which can serve as a benchmark for future studies on Rhapontisterone.

Table 1: In Vivo Anabolic Effects of Ecdysterone in Rodent Models

| Parameter | Species | Dosage | Duration | Outcome | Reference |

| Muscle Fiber Size | Rat | 5 mg/kg body weight | 21 days | Significant increase in soleus muscle fiber size, stronger than metandienone | [4] |

| Body Weight & Muscle Protein | Rat | 5 mg/kg body weight, orally | 10 days | Increased body weight gain and protein content of the tibialis muscle | [4] |

| Grip Strength | Young Adult Rat | Not specified | Chronic | Increased grip strength | [6] |

Table 2: In Vitro Hypertrophic Effects of Ecdysterone on C2C12 Myotubes

| Parameter | Concentration | Duration | Outcome | Reference |

| Myotube Diameter | 1 µM | Not specified | Significant increase in diameter, comparable to dihydrotestosterone (1 µM) and IGF-1 (1.3 nM) | [4] |

| Protein Synthesis | Not specified | Not specified | Increased protein synthesis by up to 20% | [7] |

| Myotube Hypertrophy | Not specified | Not specified | Significant induction of hypertrophy, antagonized by an antiestrogen | [8] |

Table 3: Human Studies on Ecdysterone Supplementation

| Study Population | Dosage | Duration | Outcome | Reference |

| 46 Trained Male Athletes | 200 mg/day | 10 weeks | Significant increase in lean muscle mass and bench press 1-RM vs. placebo | [5] |

| Young Men (n=46) | Varied doses | 10 weeks | Significantly higher increases in muscle mass and one-repetition bench press performance | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anabolic potential of Rhapontisterone.

In Vitro C2C12 Myotube Hypertrophy Assay

This protocol describes the differentiation of C2C12 myoblasts into myotubes and the subsequent treatment to assess hypertrophic effects.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro assessment of Rhapontisterone's anabolic potential.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium: DMEM with 2% Horse Serum (HS)

-

Rhapontisterone stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining agents (e.g., Myosin Heavy Chain antibody, DAPI)

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 70% confluency within 24-48 hours.

-

Proliferation: Culture the cells in Growth Medium until they reach 70-80% confluency.

-

Differentiation: Once confluent, aspirate the Growth Medium, wash the cells with PBS, and replace it with Differentiation Medium. Culture for 4-7 days to allow myoblasts to fuse and form multinucleated myotubes.[10][11][12]

-

Treatment: Prepare different concentrations of Rhapontisterone in Differentiation Medium. Treat the myotubes with the Rhapontisterone solutions for 24-72 hours. Include a vehicle control (medium with the solvent used for Rhapontisterone).

-

Analysis:

-

Myotube Diameter: Fix the cells and stain for a muscle-specific protein like Myosin Heavy Chain. Capture images using a microscope and measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).[13][14]

-

Protein Synthesis Assay: Incorporate puromycin into nascent polypeptide chains and detect it via immunofluorescence or Western blot to quantify the rate of protein synthesis.

-

In Vivo Rodent Model for Anabolic Activity

This protocol outlines a general approach to assess the anabolic effects of Rhapontisterone in a rodent model.

Materials:

-

Male Wistar or Sprague-Dawley rats (or other suitable rodent model)

-

Rhapontisterone formulation for oral gavage or other appropriate administration route

-

Vehicle control

-

Standard rodent chow and water

-

Equipment for measuring body weight, muscle mass, and strength (e.g., grip strength meter)

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of Rhapontisterone).

-

Administration: Administer Rhapontisterone or vehicle daily for a predetermined period (e.g., 21-28 days).

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Functional Assessment: Perform functional tests such as grip strength at baseline and at the end of the study.

-

Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh specific muscles (e.g., soleus, gastrocnemius, tibialis anterior).

-

Histological Analysis: A portion of the muscle tissue can be frozen for histological analysis to determine muscle fiber cross-sectional area.

-

Biochemical Analysis: Another portion of the muscle can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent Western blot or gene expression analysis.

Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

This protocol provides a general procedure for analyzing the activation of key proteins in the PI3K/Akt/mTOR pathway in muscle tissue or cell lysates.

Materials:

-

Muscle tissue or C2C12 cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize muscle tissue or lyse C2C12 cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[15][16][17][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for at least 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

While direct evidence is still needed, the existing research on the ecdysteroid class of compounds strongly suggests that Rhapontisterone holds significant promise as a natural anabolic agent. Its inferred mechanism of action through the ERβ-PI3K-Akt pathway presents a compelling avenue for the development of novel therapeutics for muscle wasting conditions, as well as for applications in sports nutrition and performance enhancement.

Future research should focus on:

-

Isolation and Purification of Rhapontisterone: Obtaining a pure standard of Rhapontisterone is crucial for conducting definitive in vitro and in vivo studies.

-

Direct Mechanistic Studies: Confirming the binding of Rhapontisterone to ERβ and its activation of the PI3K/Akt pathway is a primary objective.

-

Dose-Response and Efficacy Studies: Establishing the optimal dosage and evaluating the anabolic efficacy of Rhapontisterone in preclinical models.

-

Safety and Toxicity Profiling: Thoroughly assessing the safety profile of Rhapontisterone is essential for any future clinical development.

The experimental frameworks provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of Rhapontisterone.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ethnopharmacological Uses, Metabolite Diversity, and Bioactivity of Rhaponticum uniflorum (Leuzea uniflora): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. Phytoecdysteroids Do Not Have Anabolic Effects in Skeletal Muscle in Sedentary Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture Academy [procellsystem.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 17. benchchem.com [benchchem.com]

- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Phytoecdysteroids: A Technical Guide to Understanding the Fate of Rhapontisterone's Analogs

Disclaimer: This technical guide addresses the metabolic fate of phytoecdysteroids, a class of compounds to which Rhapontisterone belongs. Due to a lack of specific scientific literature on the metabolism of Rhapontisterone, this document focuses on the well-studied and representative phytoecdysteroid, 20-hydroxyecdysone (20E), to provide a comprehensive overview of the probable metabolic pathways and pharmacokinetic properties of this class of molecules. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities in mammals, including anabolic, anti-diabetic, and hepatoprotective effects, with a notable lack of toxicity.[3][4] Rhapontisterone, a phytoecdysteroid found in plants such as Rhaponticum uniflorum, is among the many compounds in this class with potential therapeutic applications.[5] Understanding the metabolic fate of these molecules is crucial for drug development, as metabolism dictates their bioavailability, efficacy, and potential for drug-drug interactions. This guide provides a detailed examination of the biotransformation of phytoecdysteroids, with a focus on 20-hydroxyecdysone (20E) as a model compound, to infer the likely metabolic journey of Rhapontisterone.

Metabolic Pathways of 20-Hydroxyecdysone

The metabolism of 20E in mammals is a complex process primarily occurring in the large intestine and the liver.[1][3] It involves a series of biotransformation reactions that modify the parent compound, leading to a variety of metabolites. The major metabolic pathways identified for 20E include dehydroxylation, side-chain cleavage, reduction, and epimerization.[3][6] Unlike many other steroids, conjugation with glucuronic acid or sulfate appears to be a less prominent pathway for 20E itself, though it is involved in the entero-hepatic circulation of its metabolites.[1][3]

The primary metabolites of 20E that have been identified in vivo include:

-

14-deoxy-20-hydroxyecdysone: Formed through the removal of the hydroxyl group at the C-14 position.[1][7]

-

Poststerone: A result of the cleavage of the side-chain between C-20 and C-22.[1][6]

-

14-deoxypoststerone: A metabolite that has undergone both 14-dehydroxylation and side-chain cleavage.[1][6]

These initial metabolites can then undergo further reduction reactions, particularly at the 6-keto group.[6] The metabolic transformations of 20E are crucial as it is still under investigation whether the parent compound or its metabolites are responsible for the observed biological activities.[1][3]

Figure 1: Proposed metabolic pathway of 20-hydroxyecdysone in mammals.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies of 20E have been conducted in various animal models, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of 20E is generally low and can vary significantly between species.[1][8] For instance, the oral bioavailability in gerbils is approximately 12%, which is considerably higher than in laboratory rodents (around 1%).[8] The half-life of 20E in plasma is relatively short.[9]

| Species | Sex | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Reference |

| Mouse | M | Intravenous | 5 | 10,095 | - | - | [3] |

| Rat | M | Intravenous | 5 | - | - | - | [3] |

| Rat | M | Oral | 50 | - | - | - | [3] |

| Rat | M/F | Oral | 100 | - | - | - | [3] |

| Gerbil | - | Intraperitoneal | 5 | - | - | - | [8] |

| Gerbil | - | Oral | 50 | - | - | ~12 | [8] |

| Human | M/F | Oral (SAD) | 100-1400 | - | - | - | [9] |

| Human | M/F (Older) | Oral (MAD) | 350-450 (bid) | - | - | - | [9] |